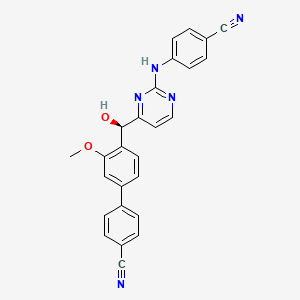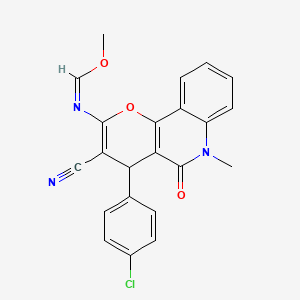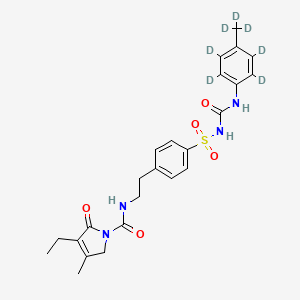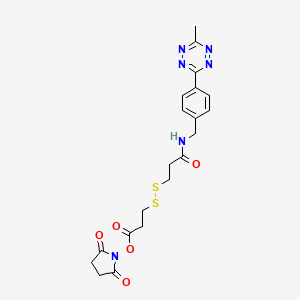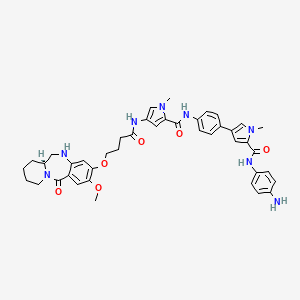
Aniline-MPB-amino-C3-PBD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline-MPB-amino-C3-PBD is a cytotoxic agent composed of a non-alkylating group. It is a sequence-selective DNA minor-groove binding agent, which means it binds to specific sequences within the minor groove of DNA. This compound is often used as a payload in antibody-drug conjugates (ADCs) due to its potent cytotoxicity and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline-MPB-amino-C3-PBD involves multiple steps, including the formation of the pyrrolobenzodiazepine (PBD) core structure and subsequent functionalization with aniline and other groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves:
Formation of the PBD Core: This step typically involves the cyclization of a suitable precursor to form the PBD core.
Functionalization: The PBD core is then functionalized with aniline and other groups to form the final compound.
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Aniline-MPB-amino-C3-PBD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Aniline-MPB-amino-C3-PBD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying DNA interactions and as a building block for synthesizing more complex molecules.
Biology: Employed in research to understand DNA binding and its effects on cellular processes.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of antimicrobial agents and other specialized chemicals
Mechanism of Action
Aniline-MPB-amino-C3-PBD exerts its effects by binding to the minor groove of DNA in a sequence-selective manner. This binding stabilizes the DNA structure and interferes with essential cellular processes such as replication and transcription. The compound’s cytotoxicity is primarily due to its ability to disrupt DNA function, leading to cell death. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrrolobenzodiazepines (PBDs): A class of compounds with similar DNA-binding properties.
Duocarmycins: Another class of DNA minor-groove binding agents with potent cytotoxicity.
Calicheamicins: Known for their DNA-cleaving activity and use in ADCs.
Uniqueness
Aniline-MPB-amino-C3-PBD is unique due to its specific sequence-selective DNA binding and its non-alkylating nature. Unlike some other DNA-binding agents, it does not form covalent bonds with DNA, which can reduce off-target effects and increase its specificity for certain DNA sequences .
Properties
Molecular Formula |
C42H46N8O6 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-N-(4-aminophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H46N8O6/c1-48-24-27(19-35(48)40(52)47-30-15-11-28(43)12-16-30)26-9-13-29(14-10-26)46-41(53)36-20-31(25-49(36)2)45-39(51)8-6-18-56-38-22-34-33(21-37(38)55-3)42(54)50-17-5-4-7-32(50)23-44-34/h9-16,19-22,24-25,32,44H,4-8,17-18,23,43H2,1-3H3,(H,45,51)(H,46,53)(H,47,52)/t32-/m0/s1 |
InChI Key |
IRTLLBFDZDUFNC-YTTGMZPUSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NC[C@@H]7CCCCN7C6=O)OC |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NCC7CCCCN7C6=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



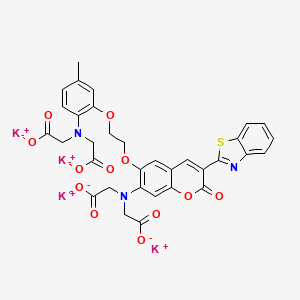
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
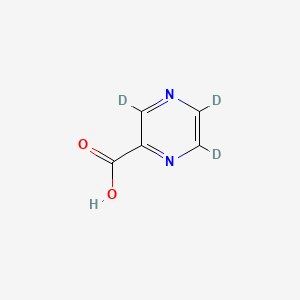

![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
